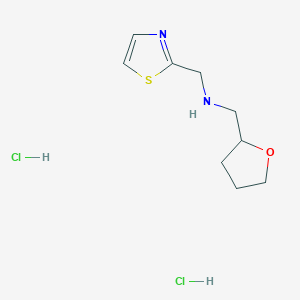
(Tetrahidrofuran-2-ilmetil)(1,3-tiazol-2-ilmetil)amina dihidrocloruro
Descripción general
Descripción
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H15N2OS and a molecular weight of 199.3 g/mol. It is a derivative of tetrahydrofuran and thiazole, featuring an amine group that is dihydrochloride salted
Aplicaciones Científicas De Investigación
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the following steps:
Formation of Tetrahydrofuran-2-ylmethylamine: : This can be achieved by reacting tetrahydrofuran-2-carboxaldehyde with ammonia under reductive amination conditions.
Introduction of Thiazole Group: : The resulting amine is then reacted with 1,3-thiazole-2-carbonyl chloride to form the intermediate compound.
Formation of Dihydrochloride Salt: : The intermediate compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve continuous monitoring and optimization to achieve the desired product quality.
Análisis De Reacciones Químicas
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Substitution reactions can occur at the amine or thiazole positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: : Formation of tetrahydrofuran-2-one derivatives.
Reduction: : Formation of reduced amine derivatives.
Substitution: : Formation of various substituted thiazole and tetrahydrofuran derivatives.
Mecanismo De Acción
The mechanism by which (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can be compared with other similar compounds such as:
Tetrahydrofuran-2-ylmethylamine: : Lacks the thiazole group.
1,3-Thiazol-2-ylmethylamine: : Lacks the tetrahydrofuran group.
Other thiazole derivatives: : May have different substituents or functional groups.
The uniqueness of (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride lies in its combination of tetrahydrofuran and thiazole moieties, which can impart distinct chemical and biological properties compared to its individual components or other similar compounds.
Propiedades
IUPAC Name |
1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h3,5,8,10H,1-2,4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUYCJXJXMCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



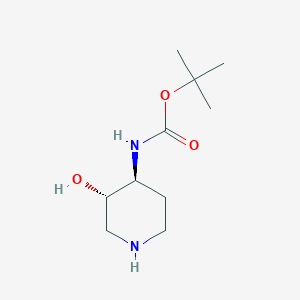

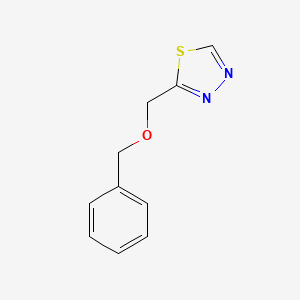
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
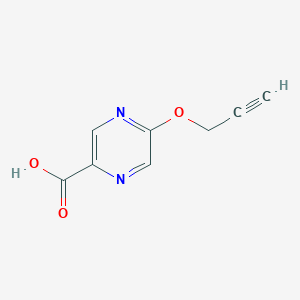
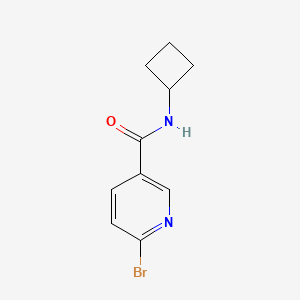

![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)

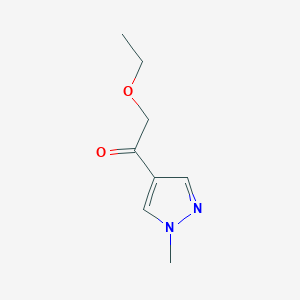
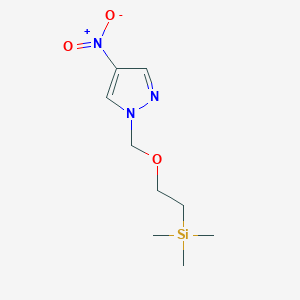
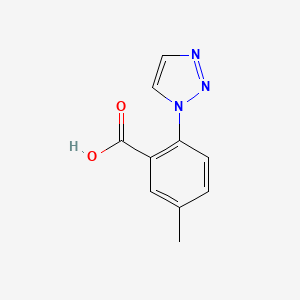
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
